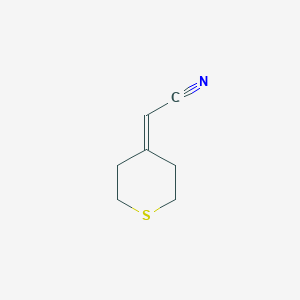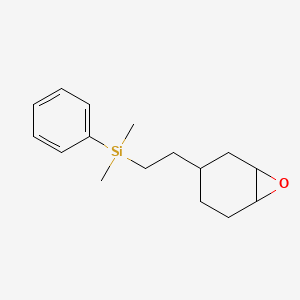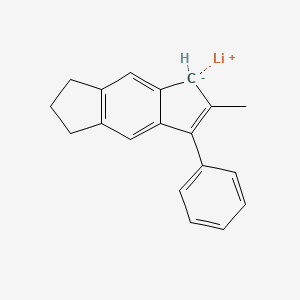
1,1'-Bis-bocamino-ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Bis-bocamino-ferrocene (BBF) is a synthetic compound composed of two ferrocene moieties linked by a bocamino group. It is a stable organic compound with a relatively low melting point, making it an ideal material for laboratory experiments. BBF has a wide range of applications in scientific research, including its use as a precursor for other compounds and as a catalyst for chemical reactions. It is also used in biochemistry and physiology research, as it is known to interact with various biological systems.
Wissenschaftliche Forschungsanwendungen
1,1'-Bis-bocamino-ferrocene has a wide range of applications in scientific research. It has been used as a precursor for other compounds, such as ferrocene-containing polymers and polymers containing other ferrocene moieties. It has also been used as a catalyst for chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, 1,1'-Bis-bocamino-ferrocene has been used in biochemistry and physiology research, as it is known to interact with various biological systems.
Wirkmechanismus
The mechanism of action of 1,1'-Bis-bocamino-ferrocene is not fully understood. However, it is believed that the ferrocene moieties of 1,1'-Bis-bocamino-ferrocene interact with biological systems through electron transfer and redox reactions. The bocamino group of 1,1'-Bis-bocamino-ferrocene is thought to interact with biological systems through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-Bis-bocamino-ferrocene are not fully understood. However, it has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to have antioxidant and anti-inflammatory effects, as well as to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-Bis-bocamino-ferrocene has several advantages for laboratory experiments. It is a stable organic compound with a relatively low melting point, making it an ideal material for laboratory experiments. It is also a cost-effective material, as it can be synthesized in a two-step process. However, there are also some limitations to consider when using 1,1'-Bis-bocamino-ferrocene for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, and its biochemical and physiological effects are still being studied.
Zukünftige Richtungen
There are several future directions for research on 1,1'-Bis-bocamino-ferrocene. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Another possible direction is to explore its potential applications in drug delivery, as it is known to interact with various biological systems. Additionally, further research could be done on its synthesis method, in order to make it even more cost-effective and efficient. Finally, further research could be done to explore its potential applications in other areas of scientific research, such as materials science and nanotechnology.
Synthesemethoden
1,1'-Bis-bocamino-ferrocene can be synthesized in a two-step process. The first step involves the reaction of ferrocene and bocamino-benzaldehyde in the presence of a catalytic amount of a strong base such as sodium hydride. The second step involves the reaction of the resulting product with a second equivalent of ferrocene in the presence of a catalytic amount of a strong base such as sodium hydride. This method has been found to be efficient and cost-effective for the synthesis of 1,1'-Bis-bocamino-ferrocene.
Eigenschaften
IUPAC Name |
tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;tert-butyl N-cyclopentylcarbamate;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14NO2.Fe/c2*1-10(2,3)13-9(12)11-8-6-4-5-7-8;/h2*4-7H,1-3H3,(H,11,12);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWRKORHNMDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.CC(C)(C)OC(=O)N[C-]1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FeN2O4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis-bocamino-ferrocene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

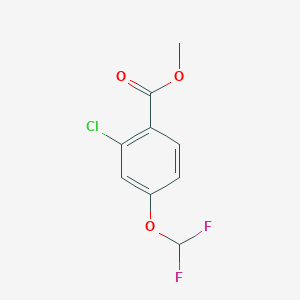
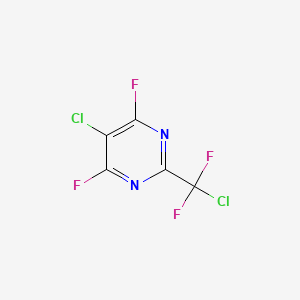
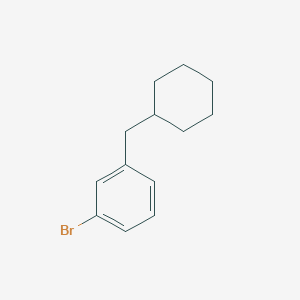
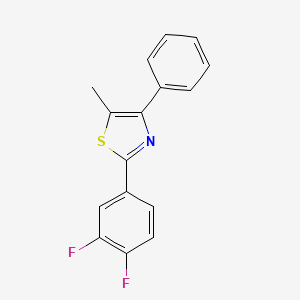
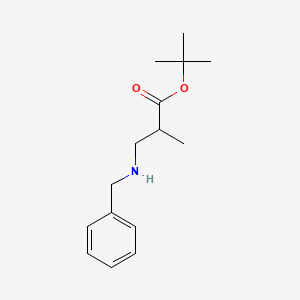
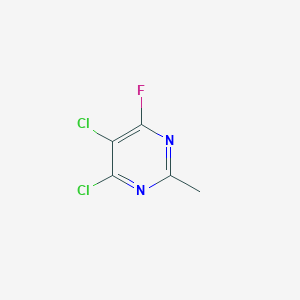
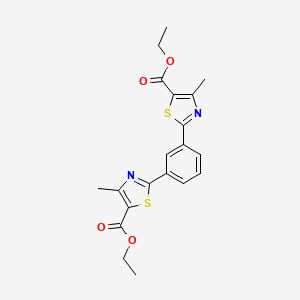
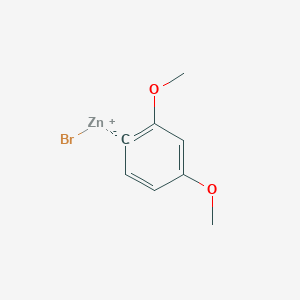
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)
